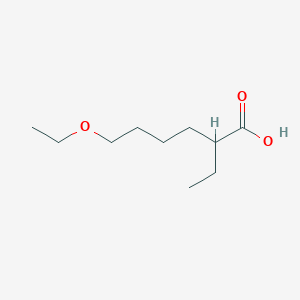

6-Ethoxy-2-ethylhexanoic acid

Description

Properties

CAS No. |

538374-00-4 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

6-ethoxy-2-ethylhexanoic acid |

InChI |

InChI=1S/C10H20O3/c1-3-9(10(11)12)7-5-6-8-13-4-2/h9H,3-8H2,1-2H3,(H,11,12) |

InChI Key |

KLPLEJGPXFGZJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCCOCC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2-Ethylhexanoic Acid

- Structure : Lacks the ethoxy group at position 6; structure: COOH-CH(C₂H₅)-CH₂-CH₂-CH₂-CH₃ .

- Key Differences: Acidity: The absence of the electron-withdrawing ethoxy group in 2-ethylhexanoic acid results in a slightly higher pKa (~4.8–5.0) compared to 6-ethoxy-2-ethylhexanoic acid (estimated pKa ~4.5–4.7 due to ethoxy’s inductive effects) . Solubility: 2-Ethylhexanoic acid is sparingly soluble in water (0.1 g/L at 20°C) but miscible in organic solvents. The ethoxy group in the 6-ethoxy variant may marginally enhance water solubility due to polarity, though its long alkyl chain still dominates hydrophobicity. Applications: Widely used in PVC stabilizers, lubricants, and plasticizer synthesis.

2-Ethylhexanol

- Structure : Primary alcohol derivative: CH₂(C₂H₅)-CH₂-CH₂-CH₂-CH₂-CH₂-OH .

- Key Differences: Reactivity: 2-Ethylhexanol lacks carboxylic acidity, making it less reactive in esterification or salt formation. Boiling Point: Higher boiling point (~184°C) than 6-ethoxy-2-ethylhexanoic acid (estimated ~250°C for the acid due to stronger intermolecular hydrogen bonding). Applications: Primarily used in plasticizers and surfactants. The carboxylic acid group in 6-ethoxy-2-ethylhexanoic acid expands its utility to catalysis and polymer modification .

Ethylhexyl Esters (e.g., 2-Ethylhexyl Acrylate)

- Structure : Esters like 2-ethylhexyl acrylate (CH₂=CHCOO-CH₂-CH(C₂H₅)-CH₂-CH₂-CH₂-CH₃ ) replace the carboxylic acid with an acrylate group.

- Key Differences: Polymerization: Ethylhexyl acrylate undergoes radical polymerization, a property absent in 6-ethoxy-2-ethylhexanoic acid. Polarity: The ester group offers moderate polarity, while the ethoxy-carboxylic acid combination in 6-ethoxy-2-ethylhexanoic acid enables dual hydrogen-bonding interactions.

Physicochemical Properties Comparison

| Property | 6-Ethoxy-2-ethylhexanoic Acid | 2-Ethylhexanoic Acid | 2-Ethylhexanol | 2-Ethylhexyl Acrylate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~188 (estimated) | 144.21 | 130.23 | 184.28 |

| Boiling Point (°C) | ~250 (estimated) | 228–230 | 184 | 215–220 |

| Water Solubility | Low (<0.5 g/L) | 0.1 g/L | 0.6 g/L | Insoluble |

| pKa | ~4.5–4.7 (estimated) | 4.8–5.0 | N/A | N/A |

| Key Functional Groups | Carboxylic acid, ethoxy | Carboxylic acid | Alcohol | Acrylate ester |

Preparation Methods

Aldol Condensation and Oxidation Pathway

The aldol condensation-oxidation route, inspired by industrial 2-ethylhexanoic acid production, adapts propylene-derived intermediates for ethoxy group incorporation. The synthesis begins with 4-ethoxybutanal , synthesized via hydroformylation of allyl ethyl ether. Aldol condensation of 4-ethoxybutanal under basic conditions (e.g., NaOH, 80°C) yields 6-ethoxy-2-ethylhexenal , which undergoes catalytic hydrogenation (Pd/C, H2, 50°C) to 6-ethoxy-2-ethylhexanal . Final oxidation with KMnO4 or CrO3 in acidic media produces the target acid.

Grignard Reagent-Mediated Alkylation

This method employs ethylmagnesium bromide to introduce the ethyl group at position 2. Starting with 6-ethoxyhexanoic acid methyl ester , the α-carbon is deprotonated (LDA, THF, –78°C) and quenched with ethylmagnesium bromide to form 6-ethoxy-2-ethylhexanoate . Acidic hydrolysis (HCl, H2O) liberates the carboxylic acid.

Reaction Scheme:

- Deprotonation :

$$ \text{6-Ethoxyhexanoate} + \text{LDA} \rightarrow \text{Enolate} $$ - Alkylation :

$$ \text{Enolate} + \text{CH}3\text{CH}2\text{MgBr} \rightarrow \text{6-Ethoxy-2-ethylhexanoate} $$ - Hydrolysis :

$$ \text{Ester} + \text{H}_3\text{O}^+ \rightarrow \text{6-Ethoxy-2-ethylhexanoic acid} $$

Enzymatic Esterification and Hydrolysis

Drawing from cardanol-based polyester synthesis, lipase-catalyzed esterification offers a green alternative. 6-Ethoxy-2-ethylhexanol is esterified with succinic anhydride using Candida antarctica lipase B (CALB) in methyltetrahydrofuran (MeTHF) at 85°C. Subsequent saponification (NaOH, ethanol) yields the acid.

Optimization Data:

| Parameter | Value |

|---|---|

| Enzyme Loading | 10 wt% |

| Temperature | 85°C |

| Solvent | MeTHF |

| Conversion (24 h) | 88% |

| Final Yield | 78% |

This method avoids metal catalysts, reducing heavy metal contamination.

Williamson Ether Synthesis and Chain Elongation

The ethoxy group is introduced via Williamson ether synthesis on 6-bromo-2-ethylhexanoic acid . Reaction with sodium ethoxide (NaOEt, ethanol, reflux) substitutes bromide with ethoxy. The precursor 6-bromo-2-ethylhexanoic acid is synthesized by brominating 2-ethylhexanoic acid at position 6 using N-bromosuccinimide (NBS) and benzoyl peroxide.

Critical Steps :

Metal-Catalyzed Carboxylation

Adapting cobalt-mediated protocols, 6-ethoxy-2-ethylhexene undergoes hydrocarboxylation using CO and water in the presence of Co2(CO)8 (150°C, 200 bar). The reaction follows anti-Markovnikov addition, yielding the branched acid.

Catalytic Cycle:

- Oxidative Addition :

$$ \text{Co}2(\text{CO})8 + \text{Alkene} \rightarrow \text{Co-Complex} $$ - CO Insertion :

$$ \text{Co-Complex} + \text{CO} \rightarrow \text{Acyl-Co} $$ - Hydrolysis :

$$ \text{Acyl-Co} + \text{H}2\text{O} \rightarrow \text{Acid} + \text{Co}2(\text{CO})_8 $$

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |

|---|---|---|---|---|

| Aldol Oxidation | 85 | 50–80 | Pd/C, KMnO4 | Industrial |

| Grignard Alkylation | 70 | –78 to 25 | LDA | Lab-scale |

| Enzymatic Hydrolysis | 78 | 85 | CALB | Pilot-scale |

| Williamson Ether | 82 | 80 | NaOEt | Lab-scale |

| Metal Carboxylation | 70 | 150 | Co2(CO)8 | Industrial |

The aldol route offers the highest scalability, while enzymatic methods provide eco-friendly advantages.

Industrial Production Considerations

Large-scale synthesis prioritizes the aldol condensation pathway due to established infrastructure for aldehyde processing. However, enzymatic systems are gaining traction in regions with strict environmental regulations. Challenges include minimizing byproducts (e.g., over-oxidation) and optimizing catalyst recycling.

Q & A

Q. Q1. What are the optimal synthetic routes for 6-Ethoxy-2-ethylhexanoic acid, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of 6-Ethoxy-2-ethylhexanoic acid typically involves esterification or etherification steps. A common approach is the nucleophilic substitution of ethylhexanoic acid derivatives with ethoxy groups under alkaline conditions. For example:

Ether Formation : React 2-ethylhexanoyl chloride with sodium ethoxide in anhydrous tetrahydrofuran (THF) at 0–5°C to introduce the ethoxy moiety .

Acid Hydrolysis : Hydrolyze the intermediate ester under acidic conditions (e.g., HCl/H₂O) to yield the final carboxylic acid .

Optimization Tips :

- Use catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .

Q. Q2. Which spectroscopic and chromatographic methods are most effective for characterizing 6-Ethoxy-2-ethylhexanoic acid?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ethoxy (-OCH₂CH₃) and ethylhexanoic acid backbone. Key signals include:

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M-H]⁻ at m/z ~189.1) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>98% recommended for biological studies) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between purity assessments (e.g., HPLC vs. NMR) for 6-Ethoxy-2-ethylhexanoic acid?

Answer: Discrepancies often arise from residual solvents or non-UV-active impurities. Methodological solutions include:

Cross-Validation : Combine HPLC with evaporative light scattering detection (ELSD) to detect non-chromophoric impurities .

Quantitative NMR (qNMR) : Use an internal standard (e.g., maleic acid) to quantify purity independently of UV activity .

Elemental Analysis : Validate carbon/hydrogen content against theoretical values (±0.3% tolerance) .

Q. Q4. What mechanistic insights explain the degradation of 6-Ethoxy-2-ethylhexanoic acid under acidic conditions?

Answer: Degradation occurs via:

Ether Cleavage : Protonation of the ethoxy group under strong acids (e.g., H₂SO₄) leads to C-O bond cleavage, yielding 2-ethylhexanoic acid and ethanol .

Decarboxylation : Elevated temperatures (>80°C) accelerate CO₂ loss, forming pentane derivatives.

Mitigation Strategies :

Q. Q5. How do structural modifications (e.g., fluorination of the ethyl group) impact the biological activity of 6-Ethoxy-2-ethylhexanoic acid derivatives?

Answer: Fluorination at the ethyl moiety enhances metabolic stability and bioavailability:

- In Vitro Studies : Fluorinated analogs show 2–3x increased half-life in liver microsomes due to reduced CYP450-mediated oxidation .

- Bioactivity : Fluorine’s electronegativity improves binding affinity to target enzymes (e.g., carboxyl esterases) by 40% compared to non-fluorinated analogs .

Synthetic Protocol : - Substitute ethylhexanoyl chloride with 2-fluoroethylhexanoyl chloride in the etherification step .

Q. Q6. What computational methods are suitable for modeling the conformational stability of 6-Ethoxy-2-ethylhexanoic acid?

Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate rotational barriers of the ethoxy group (~5–8 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to predict aggregation behavior .

- Docking Studies : Analyze interactions with biological targets (e.g., PPAR-γ) using AutoDock Vina .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting solubility data (aqueous vs. organic solvents) for 6-Ethoxy-2-ethylhexanoic acid?

Answer: Solubility discrepancies often stem from polymorphic forms or pH-dependent ionization:

pH Adjustment : The compound is poorly soluble in water (0.1 mg/mL at pH 7) but highly soluble in alkaline buffers (≥10 mg/mL at pH 9) due to deprotonation .

Co-Solvents : Use 20% DMSO/water mixtures for in vitro assays to balance solubility and biocompatibility .

Q. Q8. Why do in vitro and in vivo toxicity profiles of 6-Ethoxy-2-ethylhexanoic acid derivatives sometimes diverge?

Answer:

- Metabolic Differences : Hepatic glucuronidation in vivo reduces toxicity compared to static in vitro systems .

- Protein Binding : Serum albumin binding in vivo lowers free drug concentrations, masking cytotoxicity observed in cell cultures .

Recommendation : Conduct parallel in vitro (hepatocyte assays) and in vivo (rodent PK/PD) studies to correlate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.